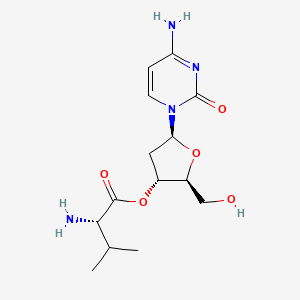
TUG-2015
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TUG-2015 is a Free Fatty Acid Receptor 3 (FFA3) Modulator with EC50 = 162 nM and a solubility of 9 μM, showed lower clearance and seems better suited for in vivo studies.
Scientific Research Applications
1. Clinical Mobility Assessments
The Timed Up-and-Go test (TUG) is extensively used for evaluating physical function in clinical settings. It involves tasks like rising, walking, and turning. Wearable sensor systems have been validated for measuring sub-task performance in the TUG test, showing potential for clinical applications. The study by Beyea et al. (2017) supports the use of commercial inertial measurement units (IMUs) for quantifying TUG phases with sufficient accuracy for clinical use (Beyea et al., 2017).
2. Parkinson's Disease Training
TUG has been used to evaluate training devices for people with Parkinson's disease. Kitabatake et al. (2019) developed a training device that showed improvement in gait freezing and step length in Parkinson's disease, using the TUG test as an evaluation measure (Kitabatake et al., 2019).
3. Space Exploration Applications
The concept of a space tug, unrelated to the TUG test, is explored in the research by Aleina et al. (2016). This space tug is designed for Earth satellite transfer maneuvers, highlighting a unique application of 'tug' technology in the field of space exploration (Aleina et al., 2016).
4. Mobile Application for TUG Assessment
A mobile application for assessing reaction time in TUG duration has been developed, demonstrating strong correlations with established systems for TUG duration assessment. Pumpho et al. (2023) found this application to be a valid tool for TUG duration assessment, indicating its potential in clinical settings (Pumpho et al., 2023).
5. Predicting Fracture Incidence
The TUG test has been identified as a useful predictor of fracture incidence. Jeong et al. (2019) found that slower TUG times were associated with an increased risk of fractures, suggesting the TUG test's utility in assessing fracture risk (Jeong et al., 2019).
6. Timed Up and Go in Stroke Patients
Research by Bonnyaud et al. (2015) on TUG performance in stroke patients highlighted the importance of assessing spatiotemporal and kinematic parameters during TUG sub-tasks to better understand and guide rehabilitation (Bonnyaud et al., 2015).
properties
Product Name |
TUG-2015 |
|---|---|
Molecular Formula |
C22H24Cl2N2O2 |
Molecular Weight |
419.346 |
IUPAC Name |
4-Cyclopentyl-N-(2,5-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24Cl2N2O2/c1-12-19(22(28)26-17-11-14(23)9-10-15(17)24)20(13-5-2-3-6-13)21-16(25-12)7-4-8-18(21)27/h9-11,13,20,25H,2-8H2,1H3,(H,26,28) |
InChI Key |
VYVLVKWKYPVYCT-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3CCCC3)NC4=CC(Cl)=CC=C4Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TUG-2015; TUG 2015; TUG2015; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)





![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)